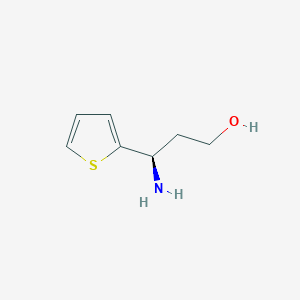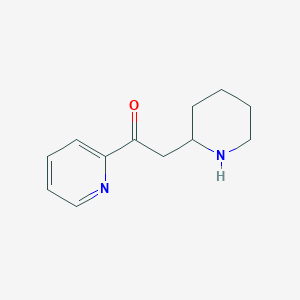![molecular formula C8H10BrF2N3 B13316083 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromine atom, a difluorocyclobutyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(3,3-difluorocyclobutyl)benzene: Similar structure but lacks the pyrazole ring.
4-Bromo-1,3-dimethyl-1H-pyrazole: Similar pyrazole ring but different substituents.
Uniqueness
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H10BrF2N3 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13) |
InChI-Schlüssel |
UWOYXAOKJBUPGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
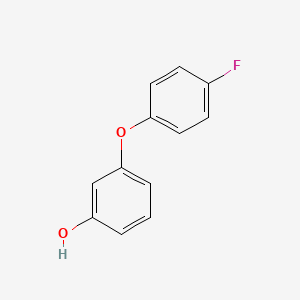
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)
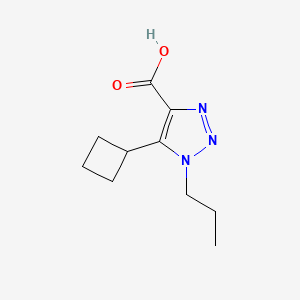
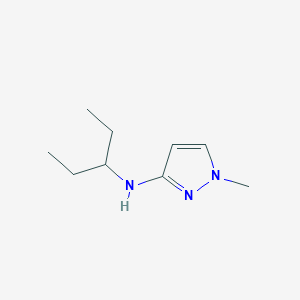
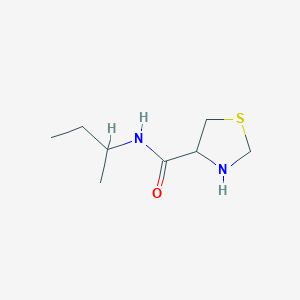
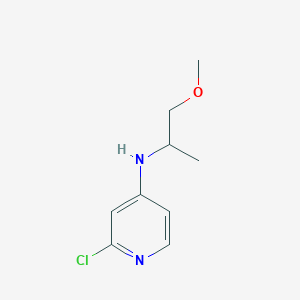

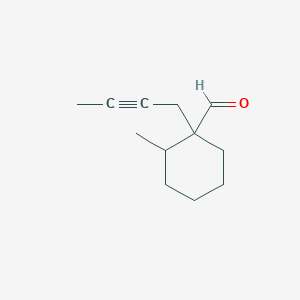
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
